Methyl 2-(2-bromoethoxy)benzoate
Overview
Description
Methyl 2-(2-bromoethoxy)benzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol It is a benzoate ester that features a brominated ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-bromoethoxy)benzoate can be synthesized using the Williamson ether synthesis method. This involves the reaction of methyl 2-hydroxybenzoate with 2-bromoethanol in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH) . The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-bromoethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-(2-bromoethoxy)benzyl alcohol.
Hydrolysis: Formation of 2-(2-bromoethoxy)benzoic acid and methanol.
Scientific Research Applications
Methyl 2-(2-bromoethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Biological Studies: It has been studied for its antifungal activity against plant pathogenic fungi, showing significant inhibitory effects.
Mechanism of Action
The mechanism of action of methyl 2-(2-bromoethoxy)benzoate largely depends on the specific application and the target molecule. In the context of its antifungal activity, it is believed to interfere with the cell membrane integrity of the fungi, leading to cell lysis and death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- Methyl 2-(2-chloroethoxy)benzoate
- Methyl 2-(2-iodoethoxy)benzoate
- Methyl 2-(2-fluoroethoxy)benzoate
Comparison: Methyl 2-(2-bromoethoxy)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromo compound may exhibit different reactivity patterns in nucleophilic substitution reactions and potentially different biological activities due to the size and electronegativity of the bromine atom.
Properties
IUPAC Name |
methyl 2-(2-bromoethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYXWCWZIWWLQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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